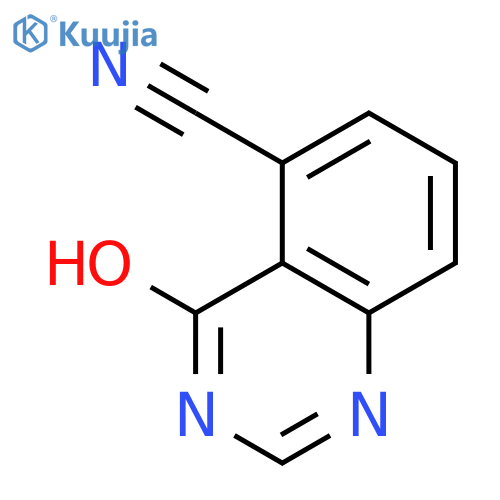

Cas no 1260658-66-9 (4-Hydroxyquinazoline-5-carbonitrile)

1260658-66-9 structure

商品名:4-Hydroxyquinazoline-5-carbonitrile

CAS番号:1260658-66-9

MF:C9H5N3O

メガワット:171.155501127243

MDL:MFCD15527379

CID:1089065

PubChem ID:135742222

4-Hydroxyquinazoline-5-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxyquinazoline-5-carbonitrile

- 4-oxo-1H-quinazoline-5-carbonitrile

- DTXSID40697392

- 4-oxo-3H-quinazoline-5-carbonitrile

- EN300-157143

- 4-Oxo-1,4-dihydroquinazoline-5-carbonitrile

- SY039063

- AKOS022174316

- 5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo-

- AC3448

- 5-Cyano-4-hydroxyquinazoline

- 1260658-66-9

- MFCD15527379

-

- MDL: MFCD15527379

- インチ: InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)9(13)12-5-11-7/h1-3,5H,(H,11,12,13)

- InChIKey: MPVAOMGGGOLKDL-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C(=C1)N=CNC2=O)C#N

計算された属性

- せいみつぶんしりょう: 171.043261791g/mol

- どういたいしつりょう: 171.043261791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 301

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 65.2Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

4-Hydroxyquinazoline-5-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM142102-1g |

4-hydroxyquinazoline-5-carbonitrile |

1260658-66-9 | 95% | 1g |

$617 | 2021-08-05 | |

| TRC | H954843-5mg |

4-hydroxyquinazoline-5-carbonitrile |

1260658-66-9 | 5mg |

$ 70.00 | 2022-06-04 | ||

| Alichem | A189011182-1g |

4-Hydroxyquinazoline-5-carbonitrile |

1260658-66-9 | 95% | 1g |

$660.00 | 2023-09-03 | |

| Enamine | EN300-3204637-2500mg |

4-hydroxyquinazoline-5-carbonitrile |

1260658-66-9 | 95.0% | 2500mg |

$2295.0 | 2023-09-24 | |

| A2B Chem LLC | AA34791-5g |

4-Hydroxyquinazoline-5-carbonitrile |

1260658-66-9 | 95% | 5g |

$3610.00 | 2024-04-20 | |

| Enamine | EN300-3204637-500mg |

4-hydroxyquinazoline-5-carbonitrile |

1260658-66-9 | 95.0% | 500mg |

$914.0 | 2023-09-24 | |

| Aaron | AR000ROZ-100mg |

5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo- |

1260658-66-9 | 95% | 100mg |

$585.00 | 2025-01-20 | |

| Enamine | EN300-3204637-10000mg |

4-hydroxyquinazoline-5-carbonitrile |

1260658-66-9 | 95.0% | 10000mg |

$5037.0 | 2023-09-24 | |

| 1PlusChem | 1P000RGN-5g |

5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo- |

1260658-66-9 | 95% | 5g |

$4260.00 | 2024-07-09 | |

| 1PlusChem | 1P000RGN-250mg |

5-Quinazolinecarbonitrile, 3,4-dihydro-4-oxo- |

1260658-66-9 | 95% | 250mg |

$679.00 | 2025-02-18 |

4-Hydroxyquinazoline-5-carbonitrile 関連文献

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1260658-66-9 (4-Hydroxyquinazoline-5-carbonitrile) 関連製品

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1260658-66-9)4-Hydroxyquinazoline-5-carbonitrile

清らかである:99%

はかる:1g

価格 ($):1019.0